Cas no 845823-24-7 (1-(Trimethylsilyl)-4-chloro-3-methylbenzene)

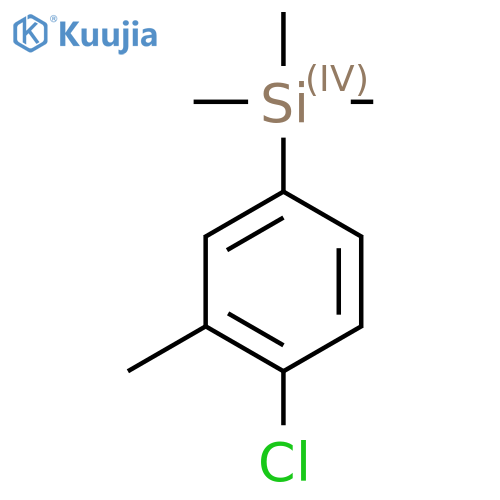

845823-24-7 structure

商品名:1-(Trimethylsilyl)-4-chloro-3-methylbenzene

CAS番号:845823-24-7

MF:C10H15ClSi

メガワット:198.764602899551

MDL:MFCD06201841

CID:4788847

PubChem ID:2760832

1-(Trimethylsilyl)-4-chloro-3-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-(TRIMETHYLSILYL)-4-CHLORO-3-METHYLBENZENE

- (4-chloro-3-methylphenyl)-trimethylsilane

- 5-(Trimethylsilyl)-2-chlorotoluene

- (4-CHLORO-3-METHYLPHENYL)TRIMETHYLSILANE

- 1-(Trimethylsilyl)-4-chloro-3-methylbenzene

-

- MDL: MFCD06201841

- インチ: 1S/C10H15ClSi/c1-8-7-9(12(2,3)4)5-6-10(8)11/h5-7H,1-4H3

- InChIKey: FUWSFLGXGSIQQN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 198.0631547g/mol

- どういたいしつりょう: 198.0631547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

1-(Trimethylsilyl)-4-chloro-3-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB167215-5 g |

1-(Trimethylsilyl)-4-chloro-3-methylbenzene; 96% |

845823-24-7 | 5 g |

€1,373.40 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809808-1g |

1-(Trimethylsilyl)-4-Chloro-3-methylbenzene |

845823-24-7 | ≥95% | 1g |

¥16958.00 | 2024-07-28 | |

| abcr | AB167215-1g |

1-(Trimethylsilyl)-4-chloro-3-methylbenzene, 96%; . |

845823-24-7 | 96% | 1g |

€1621.70 | 2025-02-15 | |

| abcr | AB167215-1 g |

1-(Trimethylsilyl)-4-chloro-3-methylbenzene; 96% |

845823-24-7 | 1 g |

€594.40 | 2023-07-20 | ||

| Fluorochem | 023204-5g |

1-(Trimethylsilyl)-4-chloro-3-methylbenzene |

845823-24-7 | 96% | 5g |

£981.00 | 2022-03-01 | |

| Fluorochem | 023204-1g |

1-(Trimethylsilyl)-4-chloro-3-methylbenzene |

845823-24-7 | 96% | 1g |

£394.00 | 2022-03-01 | |

| abcr | AB167215-5g |

1-(Trimethylsilyl)-4-chloro-3-methylbenzene; 96% |

845823-24-7 | 5g |

€1373.40 | 2023-09-16 |

1-(Trimethylsilyl)-4-chloro-3-methylbenzene 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

845823-24-7 (1-(Trimethylsilyl)-4-chloro-3-methylbenzene) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Amadis Chemical Company Limited

(CAS:845823-24-7)1-(Trimethylsilyl)-4-chloro-3-methylbenzene

清らかである:99%

はかる:1g

価格 ($):1072.0